6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
Description
This compound is a quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazoline core substituted at position 6 with a [(3-fluorophenyl)methyl]sulfanyl group and at position 7 with a hexanamide chain bearing a (4-methoxyphenyl)methyl substituent. The 8-oxo group on the quinazoline scaffold is critical for hydrogen-bonding interactions, while the 3-fluorophenyl moiety enhances lipophilicity and metabolic stability. The hexanamide linker provides conformational flexibility, and the 4-methoxyphenyl group may influence solubility and target affinity .
Properties
IUPAC Name |
6-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O5S/c1-37-23-11-9-20(10-12-23)17-32-28(35)8-3-2-4-13-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-5-7-22(31)14-21/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAAAPQOXAPOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)F)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the attachment of the fluorophenyl and methoxyphenyl groups. Key reagents include fluorobenzyl chloride, methoxybenzyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for studying biological pathways, enzyme interactions, and cellular processes.
Medicine: The compound has potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The dioxolo ring and quinazolinone core are crucial for its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Mechanistic Insights and Computational Predictions
- Structural Similarity Principles : Compounds with analogous scaffolds (e.g., quinazoline cores) often exhibit similar biological targets due to conserved pharmacophoric features . For example, the 3-fluorophenyl and 4-methoxyphenyl groups in the parent compound likely engage in π-π stacking and hydrophobic interactions with target proteins.
- Scaffold Hopping: Derivatives like the morpholine-substituted quinazolines () demonstrate how minor structural changes (e.g., replacing amides with ethers) can retain activity while improving solubility .
- Cheminformatics Predictions : Tools like TAMOSIC (TargetHunter) prioritize targets based on structural similarity, suggesting the parent compound may share targets with EGFR or kinase inhibitors .
Biological Activity
The compound 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C30H30F4N4O7S
- Molecular Weight: 666.6 g/mol
Structural Features
The compound features:
- A fluorophenyl group which may enhance lipophilicity and biological activity.
- A dioxoloquinazolinone core that is known for its pharmacological properties.
- A hexanamide side chain that may influence interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, or proteins. These interactions can modulate their activity, potentially leading to therapeutic effects. The exact pathways are still under investigation but may include:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in disease processes.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptors.
Therapeutic Potential
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Anticancer Activity: Some derivatives of quinazoline are known for their anticancer properties. Studies have suggested that modifications to the quinazoline core can enhance cytotoxicity against cancer cell lines.
- Antimicrobial Effects: Compounds containing sulfanyl groups often exhibit antimicrobial properties, which could be beneficial in treating infections.
- Anti-inflammatory Properties: The presence of certain functional groups may also confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies
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Anticancer Studies:
- A study on similar quinazoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.
- The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
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Antimicrobial Activity:
- Research has shown that compounds with sulfanyl groups exhibit broad-spectrum antimicrobial activity. For instance, derivatives tested against Staphylococcus aureus showed promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL.
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Anti-inflammatory Effects:
- In vitro studies indicated that related compounds could reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
